2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE
Description
2-[(2E)-3-Ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with ethylimino, oxo, and N-methylacetamide groups. The (2E) configuration indicates the geometry of the ethylimino moiety, which influences the compound’s stereoelectronic properties. Thiazolidinones are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities . Structural analogs (e.g., ) suggest that its bioactivity may arise from interactions with cellular targets via hydrogen bonding or hydrophobic interactions mediated by the acetamide and ethylimino groups .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-4-12-10-13(5-2)9(15)7(16-10)6-8(14)11-3/h7H,4-6H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQNFKWEVIZVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidin-4-one ring is typically constructed via cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:
- Reactants :
- Conditions :
- Mechanism :
This method yields the 3-ethyl-4-oxo-thiazolidin-5-yl scaffold with 70–85% efficiency.
Iodo-Cyclothiocarbamation Strategy
A novel approach reported by Santeusanio et al. involves iodo-cyclothiocarbamation for stereocontrolled synthesis:
- Steps :
- Generate a dithiocarbamate intermediate from ethylamine and carbon disulfide.
- Alkylate with iodomethane to form S-methyl derivatives.
- Cyclize using iodine in dichloromethane to form 5-iodomethyl-thiazolidin-2-thione.
- Advantages :
Installation of the Ethylimino Group
Schiff Base Formation
The ethylimino moiety (C=N) is introduced via condensation between a primary amine and a carbonyl group:
- Reactants :
- 3-Ethyl-4-oxo-thiazolidin-5-ylacetamide intermediate.
- Ethylamine or its hydrochloride salt.
- Conditions :
- Stereoselectivity :
Lewis Acid-Catalyzed Imine Tautomerization
Alternative methods employ Lewis acids to enhance imine stability and selectivity:
N-Methylacetamide Side-Chain Functionalization
Acylation of Amine Intermediates
The N-methylacetamide group is introduced via acylation:
One-Pot Sequential Reactions
Green chemistry approaches reduce steps and waste:
- Procedure :
- Advantages :
Optimization and Characterization
Reaction Optimization Table
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Sc(OTf)3 | +15% vs. BF3·OEt2 |
| Solvent | CH2Cl2 | Higher selectivity |
| Temperature | 0°C → rt | Prevents imine hydrolysis |
| Reaction Time | 7 h | Maximizes cyclization |
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethylimino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It may have therapeutic potential due to its unique structural features and ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s lack of thioxo groups (cf. ) may reduce electrophilicity, altering interactions with microbial targets .
- Higher melting points in hydrazine-linked analogs (e.g., 9b: 239–240°C) suggest stronger intermolecular hydrogen bonding compared to the target compound .
- Bioactivity data for the target compound remain speculative, but analogs with acetamide substituents (e.g., 9b) show antimicrobial efficacy, supporting further testing .
Computational and Crystallographic Insights
While crystallographic data for the target compound are unavailable, , and 10 highlight methodologies (e.g., SHELX, WinGX) used for analogous structures. For example, 1a’s dihydrothiazole core could adopt a puckered conformation, while thiazolidinones (e.g., 9b) exhibit planar geometry at the C4-oxo position .
Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones are a class of compounds that have garnered attention due to their potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidine ring, which is essential for its biological activity. The presence of the ethylimino and methylacetamide groups contributes to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including our compound of interest.
-
Antibacterial Activity :
- A study evaluated several thiazolidinone derivatives against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Specifically, compounds similar to this compound demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against tested pathogens .
-
Antifungal Activity :
- The compound also showed promising antifungal properties against strains like Candida albicans and Aspergillus niger. In vitro tests revealed that some derivatives had EC50 values as low as 0.85 µg/mL against specific fungal strains .
- A comparative study indicated that the thiazolidinone scaffold could be optimized for enhanced antifungal efficacy through structural modifications .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely related to their chemical structure. Key findings from SAR studies include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of the thiazolidine ring | Essential for antimicrobial activity |
| Substituents on the nitrogen atom | Influence potency and spectrum of action |
| Length and branching of alkyl chains | Affect solubility and permeability |
These insights suggest that strategic modifications to the compound's structure can enhance its biological efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazolidinone derivatives:
-
Study on Antibacterial Efficacy :
- A series of experiments demonstrated that compounds with varied substituents on the thiazolidine ring exhibited different levels of antibacterial activity. For instance, a derivative with a halogenated phenyl group showed superior activity against resistant strains of E. coli compared to non-substituted analogs .
- Fungal Resistance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
